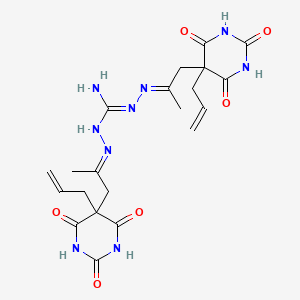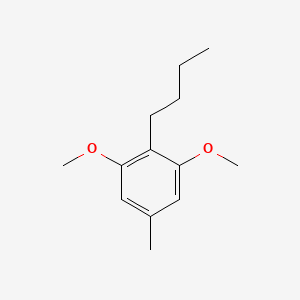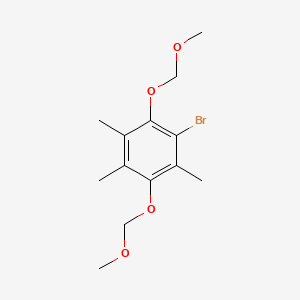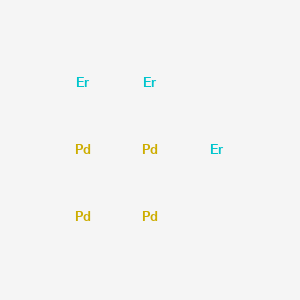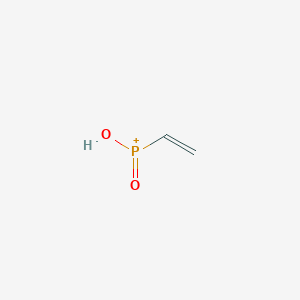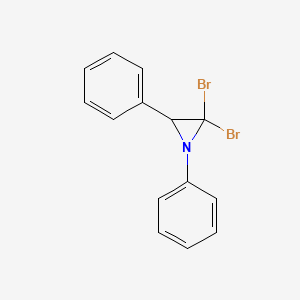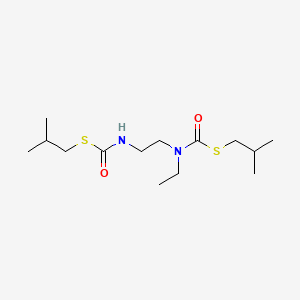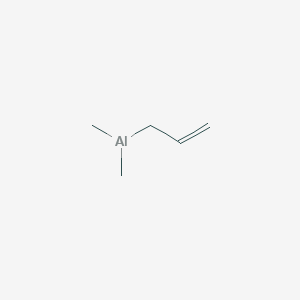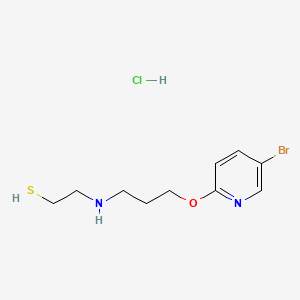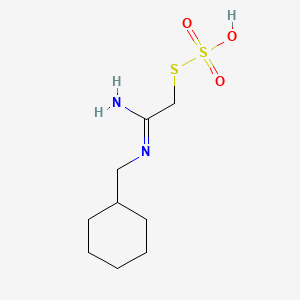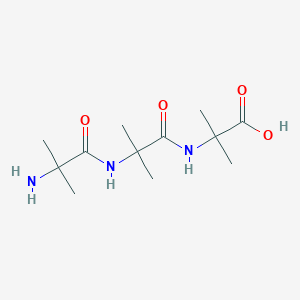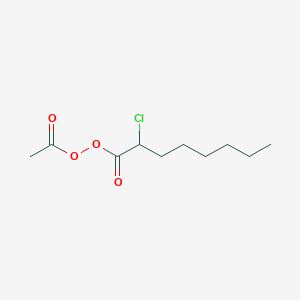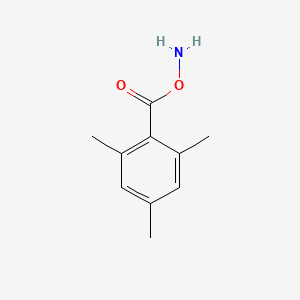![molecular formula C31H38O7 B14665614 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 39049-72-4](/img/structure/B14665614.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic molecule featuring multiple oxabicyclo and oxirane (epoxide) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxabicyclo[3.1.0]hexane core. This can be achieved through cyclization reactions involving suitable precursors. The oxirane groups are introduced via epoxidation reactions, which involve the addition of an oxygen atom to an alkene.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of oxirane groups.
Substituted Products: Depending on the nucleophile used in substitution reactions, various substituted products can be formed.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of polymers and other materials with unique properties due to the presence of oxirane groups.
作用機序
The mechanism of action of this compound involves the reactivity of the oxirane groups. These groups can undergo ring-opening reactions, which are facilitated by nucleophiles. The molecular targets and pathways involved would depend on the specific application and the nature of the nucleophiles or other reactants interacting with the compound.
類似化合物との比較
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another compound with an oxabicyclo structure, used in various chemical applications.
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane lies in its multiple oxirane groups and the presence of the oxabicyclo[3.1.0]hexane core. These features confer unique reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
39049-72-4 |
|---|---|
分子式 |
C31H38O7 |
分子量 |
522.6 g/mol |
IUPAC名 |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C10H14O3/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h3-10,19-20H,11-14H2,1-2H3;5-10H,1-4H2 |
InChIキー |
NETYSBRCRBNQAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C1CC(C2C1O2)OC3CCC4C3O4 |
関連するCAS |
39049-72-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



